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Introduction

4-Bromo-6-chloronicotinaldehyde, also known as 4-Bromo-6-chloropyridine-3-carbaldehyde,
is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic
synthesis. Its trifunctional nature, featuring an aldehyde group and two distinct halogen
substituents (bromine and chlorine) on the pyridine ring, makes it a versatile building block for
the synthesis of complex heterocyclic compounds. The differential reactivity of the C-Br and C-
Cl bonds, coupled with the electrophilicity of the formyl group, allows for a range of selective
chemical transformations. This guide provides a comprehensive overview of the chemical
properties, synthesis, and reactivity of 4-Bromo-6-chloronicotinaldehyde, offering valuable
insights for its application in research and drug development. Notably, it has been identified as
a key intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor
4 (FGFR4), which have potential applications in oncology[1].

Physicochemical Properties
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While extensive experimental data for 4-Bromo-6-chloronicotinaldehyde is not readily
available in peer-reviewed literature, a combination of data from commercial suppliers and
predictions based on analogous structures provides a useful profile of its key physicochemical

properties.
Property Value/Description Source
CAS Number 1060805-64-2 [2][3]
Molecular Formula CeH3BrCINO [4]
Molecular Weight 220.45 g/mol [4]
Appearance White- to yellow solid
(predicted)

Boiling Point 298.3 £ 35.0 °C (Predicted)
Density 1.800 + 0.06 g/cm3 (Predicted)  ---

pKa -1.75 + 0.10 (Predicted)

Expected to be soluble in
N common organic solvents such ] o
Solubility ] General chemical principles
as dichloromethane,

chloroform, and ethyl acetate.

Spectral Characterization (Predicted)

Detailed experimental spectra for 4-Bromo-6-chloronicotinaldehyde are not widely
published. However, based on its structure and data from analogous compounds, the following
spectral characteristics can be anticipated:

'H NMR (Proton Nuclear Magnetic Resonance)

The *H NMR spectrum is expected to be simple, showing two signals in the aromatic region
and one for the aldehyde proton.

» Aldehyde Proton (CHO): A singlet peak is expected to appear significantly downfield,
typically in the range of & 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
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e Aromatic Protons: Two singlets are anticipated for the two protons on the pyridine ring. The
proton at the C5 position will likely appear as a singlet, and the proton at the C2 position will
also be a singlet. Their precise chemical shifts will be influenced by the electron-withdrawing
effects of the adjacent nitrogen, halogens, and aldehyde group.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled 3C NMR spectrum should display six distinct signals corresponding to
the six carbon atoms in the molecule.

e Carbonyl Carbon (C=0): This signal will be the most downfield, typically appearing in the
range of & 185-195 ppm.

o Aromatic Carbons: The remaining five signals will correspond to the carbons of the pyridine
ring. The carbons attached to the halogens (C4 and C6) and the nitrogen atom (C2 and C6)
will have their chemical shifts influenced by these electronegative atoms. Carbons bearing a
halogen atom often exhibit a lower intensity signal.

FT-IR (Fourier-Transform Infrared Spectroscopy)

The IR spectrum will provide key information about the functional groups present.

C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-
1715 cm~1,

C-H Stretch (Aldehyde): Two weak bands may be visible around 2720 cm~* and 2820 cm™1.

Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the
1400-1600 cm~1 region.

C-Halogen Stretches: Absorptions corresponding to C-Br and C-Cl bonds will be present in
the fingerprint region, typically below 1000 cm~1.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight and isotopic distribution.
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e Molecular lon Peak (M*): The mass spectrum should show a characteristic cluster of peaks
for the molecular ion due to the presence of bromine (isotopes 7°Br and &Br in an
approximate 1:1 ratio) and chlorine (isotopes 3°Cl and 3’Cl in an approximate 3:1 ratio). This
will result in a complex isotopic pattern for the molecular ion peak around m/z 220.

Synthesis of 4-Bromo-6-chloronicotinaldehyde

A multi-step synthesis for 4-Bromo-6-chloronicotinaldehyde has been reported, starting from
4,6-dichloronicotinic acid ethyl ester[1]. This synthetic route is outlined below.

Overall Synthetic Scheme

Click to download full resolution via product page

Caption: Synthetic pathway to 4-Bromo-6-chloronicotinaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

To a solution of 4,6-dichloronicotinic acid ethyl ester, add 4-methoxybenzylamine.

 Stir the reaction mixture at a temperature between 0 °C and 60 °C until the reaction is
complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

e Upon completion, pour the reaction mixture into ice water.
o Extract the aqueous layer with ethyl acetate.

o Separate the organic phase and wash it sequentially with water (three times) and saturated
brine.

» Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or
magnesium sulfate), filter, and concentrate under reduced pressure.
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 Purify the crude product by column chromatography to yield 6-chloro-4-((4-
methoxybenzyl)amino)nicotinic acid ethyl ester[1].

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

Dissolve the product from Step 1 in trifluoroacetic acid.

Heat the reaction mixture to 50-60 °C and stir until the deprotection is complete.
Partially evaporate the trifluoroacetic acid under reduced pressure.

Pour the concentrated reaction mixture into ice water.

Adjust the pH of the solution to be alkaline using a suitable base, such as sodium
bicarbonate or sodium carbonate.

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

Purify the crude product via column chromatography to obtain 4-amino-6-chloronicotinic acid
ethyl ester[1].

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester
Dissolve the 4-amino-6-chloronicotinic acid ethyl ester in dichloromethane.
Add tert-butyl nitrite and benzyltriethylammonium bromide to the solution.

Stir the reaction at room temperature until the diazotization and subsequent bromination are
complete.

Pour the reaction mixture into water and extract with an organic solvent.
Wash, dry, and concentrate the organic phase.

Purify the residue by column chromatography to afford 4-bromo-6-chloronicotinic acid ethyl
ester[1].

Step 4: Synthesis of (4-Bromo-6-chloropyridin-3-yl)methanol
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o Dissolve the 4-bromo-6-chloronicotinic acid ethyl ester in dichloromethane under an argon
atmosphere.

e Cool the solution to between -60 °C and -70 °C.
¢ Slowly add diisobutylaluminum hydride (DIBAL-H) to the stirred solution over 30 minutes.

o Allow the reaction mixture to warm to 0 °C and stir until the reduction of the ester is
complete.

e Quench the reaction by carefully adding it to ice-cold dilute hydrochloric acid.

o Extract the product with dichloromethane, and then wash, dry, and concentrate the organic
layer.

 Purify the crude alcohol by column chromatography[1].

Step 5: Synthesis of 4-Bromo-6-chloronicotinaldehyde

e Dissolve the (4-Bromo-6-chloropyridin-3-yl)methanol in dichloromethane.

e Add manganese dioxide as the oxidizing agent.

 Stir the mixture at room temperature until the oxidation is complete.

« Filter the reaction mixture through a pad of silica gel to remove the manganese salts.

 Remove the dichloromethane under reduced pressure to yield the final product, 4-Bromo-6-
chloronicotinaldehyde([1].

Chemical Reactivity

The chemical reactivity of 4-Bromo-6-chloronicotinaldehyde is dictated by its three key
functional components: the aldehyde, the bromo substituent, and the chloro substituent on the
electron-deficient pyridine ring.

Reactions of the Aldehyde Group
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The aldehyde functional group is susceptible to nucleophilic attack and can undergo a variety
of standard transformations, including:

o Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-bromo-6-chloronicotinic
acid, using common oxidizing agents.

e Reductive Amination: Can react with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

o Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

e Grignard and Organolithium Reactions: Can react with organometallic reagents to form
secondary alcohols.

Nucleophilic Aromatic Substitution (SnAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution,
particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In 4-Bromo-6-
chloronicotinaldehyde, both the C4-Br and C6-Cl bonds are potential sites for substitution.
The relative reactivity of these positions is influenced by both electronic and steric factors.
Generally, the C-Cl bond at the 6-position is more activated towards nucleophilic attack than
the C-Br bond at the 4-position due to its ortho relationship with the ring nitrogen.

4-Bromo-6-chloronicotinaldehyde

Nucleophilic attack at C6 Nucleophilic attack at C4
(more favored) (less favored)

Click to download full resolution via product page
Caption: Relative reactivity of halogen positions in SnAr.

Common nucleophiles used in SnAr reactions with halopyridines include amines, alkoxides,
and thiolates. The reaction typically proceeds via an addition-elimination mechanism involving
a Meisenheimer complex intermediate.
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Palladium-Catalyzed Cross-Coupling Reactions

Both the C-Br and C-CI bonds can participate in palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura coupling. The C-Br bond is generally more reactive than the C-Cl
bond in oxidative addition to a Pd(0) catalyst. This differential reactivity allows for selective
functionalization at the C4 position while leaving the C6-Cl bond intact, by carefully choosing
the reaction conditions.

Suzuki-Miyaura Coupling Workflow

4-Bromo-6-chloronicotinaldehyde - Pd(0) Catalyst
+ Arylboronic acid 1 (e.g., Pd(PPhs)a)

A

Base Solvent Heat -
(e.g., K2CO3, KsPOa) | (e.q., Dioxane/Water) P{ 4-Aryl-6-chloronicatinaldehyde

A

Click to download full resolution via product page
Caption: General workflow for Suzuki-Miyaura coupling.
Typical Suzuki Coupling Conditions for a Related Substrate:

For a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, successful Suzuki coupling
was achieved using the following conditions:

Catalyst: Pd(PPhs)4 (5 mol%)

Base: KsPOa

Solvent: 1,4-Dioxane and water

Temperature: 70-80 °C

These conditions led to good yields, particularly with electron-rich boronic acids. This provides
a strong starting point for developing a protocol for 4-Bromo-6-chloronicotinaldehyde.

Applications in Drug Discovery and Organic
Synthesis
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The primary reported application of 4-Bromo-6-chloronicotinaldehyde is as a crucial
intermediate in the synthesis of selective FGFR4 inhibitors for potential cancer therapy[1]. The
ability to selectively functionalize the C4 and C6 positions, along with the versatile chemistry of
the aldehyde group, makes this compound a valuable scaffold for building a diverse library of
substituted pyridine derivatives. These derivatives are of high interest in medicinal chemistry
due to the prevalence of the pyridine motif in many biologically active molecules.

Safety and Handling

4-Bromo-6-chloronicotinaldehyde should be handled with appropriate safety precautions in a
well-ventilated fume hood. It is predicted to be harmful if swallowed, and to cause skin and eye
irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab
coat, should be worn. Store the compound in a tightly sealed container under an inert
atmosphere (nitrogen or argon) at 2-8 °C.

Conclusion

4-Bromo-6-chloronicotinaldehyde is a highly functionalized pyridine building block with
significant potential in organic synthesis and medicinal chemistry. Its differential halogen
reactivity and the presence of a versatile aldehyde group offer multiple avenues for the
construction of complex molecular architectures. While detailed experimental characterization
data is still emerging in the public domain, the established synthetic route and the predictable
reactivity patterns provide a solid foundation for its use in the development of novel
therapeutics and other advanced materials.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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